molecular formula C13H16N2O4 B2437190 Tert-butyl 5-nitroindoline-1-carboxylate CAS No. 129488-25-1

Tert-butyl 5-nitroindoline-1-carboxylate

Cat. No.: B2437190
CAS No.: 129488-25-1
M. Wt: 264.281
InChI Key: XAHXDZHKYXQFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-nitroindoline-1-carboxylate is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.281. The purity is usually 95%.
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Scientific Research Applications

Photorelease of Neuroactive Amino Acids

Tert-butyl 5-nitroindoline-1-carboxylate is utilized in the photorelease of neuroactive amino acids, such as L-glutamate. This application is particularly effective in biological experiments, where rapid release of these amino acids is critical. Studies have shown that the efficiency of photorelease can be improved by attachment of a benzophenone triplet-sensitizing antenna to the molecule (Papageorgiou, Ogden, & Corrie, 2004).

Effects on Photocleavage Efficiency

Research has also been conducted on the effects of different substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines, which are chemically related to this compound. This research is significant in understanding how changes in the molecular structure can affect the efficiency of photolysis, particularly for neuroactive amino acids (Papageorgiou & Corrie, 2000).

Synthesis of Highly Water-Soluble Stable Free Radicals

Another application includes the synthesis of highly water-soluble stable free radicals. The hetero-Cope rearrangement of related compounds, such as 4-tert-butyl-phenyl-tert-butylhydroxylamine, leads to the formation of water-soluble nitroxides, which have potential applications in various scientific fields (Marx & Rassat, 2002).

Development of Molecular Probes and Labels

This compound and its derivatives are used in the synthesis of nitroxides, which are extensively used as molecular probes and labels in biophysics, structural biology, and biomedical research. These compounds are of interest due to their resistance to chemical reduction, making them suitable for these applications (Zhurko et al., 2020).

Synthesis of Bifunctionally-Substituted Phthalonitriles

Research includes the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles. These compounds exhibit unique structures due to the presence of bulky tert-butyl substituents combined with carboxyl groups, leading to higher solubility and potential applications in sensorics and smart materials production (Vashurin et al., 2018).

Properties

IUPAC Name

tert-butyl 5-nitro-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHXDZHKYXQFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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